Undecylenamidopropyl betaine
Overview
Description
Undecylenamidopropyl betaine is a surfactant commonly used in personal care products for its cleansing, conditioning, and antimicrobial properties . It is known for its ability to remove biofilm and debris, making it an effective ingredient in wound cleansers . This compound is also valued for its mildness, making it suitable for use in products designed for sensitive skin and infants .
Preparation Methods
The synthesis of undecylenamidopropyl betaine typically involves the reaction of undecylenic acid with 3-dimethylaminopropylamine to form undecylenamidopropylamine. This intermediate is then reacted with chloroacetic acid to produce this compound . Industrial production methods often include purification steps to remove residual chloroacetic acid, ensuring the final product is of high purity .
Chemical Reactions Analysis
Undecylenamidopropyl betaine can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its surfactant properties.
Reduction: This reaction can modify the amide group, impacting the compound’s stability and reactivity.
Substitution: Common reagents for substitution reactions include chloroacetic acid, which is used in the synthesis process.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction could yield amines.
Scientific Research Applications
Undecylenamidopropyl betaine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical formulations to enhance solubility and stability.
Mechanism of Action
The primary mechanism of action of undecylenamidopropyl betaine involves its surfactant properties. It reduces the surface tension of liquids, allowing it to effectively remove dirt, oil, and biofilm from surfaces . Additionally, it enhances the antimicrobial activity of other agents, such as polyhexamethylene biguanide, by reducing cytotoxicity and increasing efficacy .
Comparison with Similar Compounds
Undecylenamidopropyl betaine is part of the alkyl betaine family, which includes other compounds such as cocamidopropyl betaine and lauramidopropyl betaine . Compared to these similar compounds, this compound is unique in its ability to effectively remove biofilm and debris while being gentle on the skin . This makes it particularly valuable in medical and personal care applications.
Similar Compounds
- Cocamidopropyl betaine
- Lauramidopropyl betaine
- Myristamidopropyl betaine
These compounds share similar surfactant properties but differ in their specific applications and effectiveness in various formulations .
Properties
IUPAC Name |
2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O3/c1-4-5-6-7-8-9-10-11-13-17(21)19-14-12-15-20(2,3)16-18(22)23/h4H,1,5-16H2,2-3H3,(H-,19,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJMHOVIUFGSNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCNC(=O)CCCCCCCCC=C)CC(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158371 | |
Record name | Undecylenamidopropylbetaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133798-12-6 | |
Record name | Undecylenamidopropyl betaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133798126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecylenamidopropylbetaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UNDECYLENAMIDOPROPYL BETAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GUT2NLRD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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